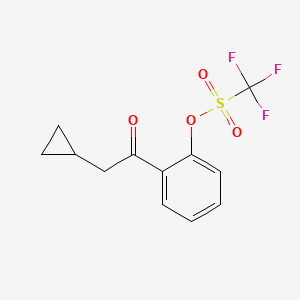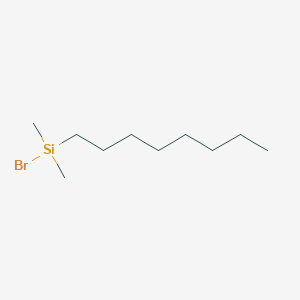
1-(2-Oxobutyl)-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxobutyl)-4,4’-bipyridin-1-ium dibromide is a chemical compound that belongs to the class of bipyridinium salts This compound is characterized by the presence of a bipyridine core, which is a structure consisting of two pyridine rings connected by a single bond The addition of a 2-oxobutyl group and two bromide ions further defines its unique chemical properties
Preparation Methods
The synthesis of 1-(2-Oxobutyl)-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 2-bromobutanone in the presence of a suitable solvent and under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 1-(2-Oxobutyl)-4,4’-bipyridin-1-ium dibromide suitable for various applications.
Chemical Reactions Analysis
1-(2-Oxobutyl)-4,4’-bipyridin-1-ium dibromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Addition: The compound can participate in addition reactions with various electrophiles, resulting in the formation of addition products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Oxobutyl)-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to interact with biological membranes and disrupt cellular processes makes it a candidate for developing new antibiotics.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other chemicals. Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Oxobutyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, its interaction with cellular membranes can disrupt membrane integrity, leading to cell death. Additionally, the compound can interfere with DNA replication and transcription, inhibiting the growth and proliferation of cancer cells.
Comparison with Similar Compounds
1-(2-Oxobutyl)-4,4’-bipyridin-1-ium dibromide can be compared with other similar compounds, such as:
4,4’-Bipyridine: The parent compound, which lacks the 2-oxobutyl group and bromide ions. It is used as a ligand in coordination chemistry and has different chemical properties.
1-(2-Oxobutyl)pyridinium: A related compound with a single pyridine ring. It has different reactivity and applications compared to the bipyridinium derivative.
Dibromoalkanes: Compounds with two bromine atoms attached to an alkane chain. They have different chemical properties and applications compared to the bipyridinium salt.
The uniqueness of 1-(2-Oxobutyl)-4,4’-bipyridin-1-ium dibromide lies in its combination of a bipyridine core with a 2-oxobutyl group and bromide ions, which imparts distinct chemical and biological properties.
Properties
CAS No. |
651007-13-5 |
|---|---|
Molecular Formula |
C14H16Br2N2O |
Molecular Weight |
388.10 g/mol |
IUPAC Name |
1-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)butan-2-one;dibromide |
InChI |
InChI=1S/C14H15N2O.2BrH/c1-2-14(17)11-16-9-5-13(6-10-16)12-3-7-15-8-4-12;;/h3-10H,2,11H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
DBLOVHBNHFIMOD-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12586693.png)

![Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-](/img/structure/B12586700.png)



![4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12586707.png)


![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)
![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)

![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)
